molecular formula C₁₇H₁₃BrF₃N₃O₂S B1141802 Dehydroxy Bromocelecoxib CAS No. 170570-75-9

Dehydroxy Bromocelecoxib

Cat. No.: B1141802
CAS No.: 170570-75-9
M. Wt: 460.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.

    Sulfonamide Formation:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Dehydroxy Bromocelecoxib has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of Celecoxib and other related compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.

    Industry: Used in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of Dehydroxy Bromocelecoxib involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Celecoxib, it shares some of the same molecular targets, including the cyclooxygenase-2 enzyme. By inhibiting this enzyme, the compound can exert anti-inflammatory effects . The exact molecular pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Biological Activity

Dehydroxy Bromocelecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and comparative analysis with other COX inhibitors.

This compound shares structural similarities with celecoxib, primarily featuring a pyrazole ring and a benzenesulfonamide moiety. These structural characteristics are crucial for its biological activity, particularly its ability to inhibit COX-2 enzymes. The inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : After oral administration, this compound is expected to be rapidly absorbed, similar to celecoxib, which achieves peak plasma concentrations within approximately 3 hours. Its metabolism likely involves hepatic pathways similar to those of celecoxib, primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4) .

Pharmacodynamics : The primary mechanism by which this compound exerts its effects is through selective inhibition of COX-2. This inhibition not only reduces inflammation but may also have implications in cancer therapy by modulating processes such as apoptosis and angiogenesis.

Biological Activity and Therapeutic Potential

Research indicates that compounds like this compound may exhibit anti-inflammatory and analgesic properties comparable to celecoxib. Additionally, there is emerging evidence suggesting potential anticancer effects due to the inhibition of tumor growth and metastasis .

Comparative Analysis with Other COX Inhibitors

The following table summarizes the structural characteristics and biological activities of this compound compared to other notable COX inhibitors:

Compound NameStructure CharacteristicsUnique Features
Celecoxib Pyrazole ring, benzenesulfonamideSelective COX-2 inhibitor; widely used
This compound Similar to celecoxibPotentially altered pharmacokinetics and activity
Rofecoxib Similar pyrazole structureWithdrawn due to cardiovascular risks
Etoricoxib Pyridine ring instead of pyrazoleHigher selectivity for COX-2
Valdecoxib Incorporates a methoxy groupAssociated with skin reactions

Future Directions in Research

Future research should focus on:

  • In Vitro Studies : Investigating the specific interactions between this compound and various biological targets.
  • In Vivo Studies : Conducting animal models to evaluate its efficacy in inflammatory diseases and cancer.
  • Clinical Trials : Assessing safety profiles and therapeutic outcomes in human subjects.

Properties

CAS No.

170570-75-9

Molecular Formula

C₁₇H₁₃BrF₃N₃O₂S

Molecular Weight

460.27

Synonyms

4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.